

# Analytische Charakterisierung von Polyvinylbutyral-Copolymeren: Ein technischer Leitfaden

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046

[Get Quote](#)

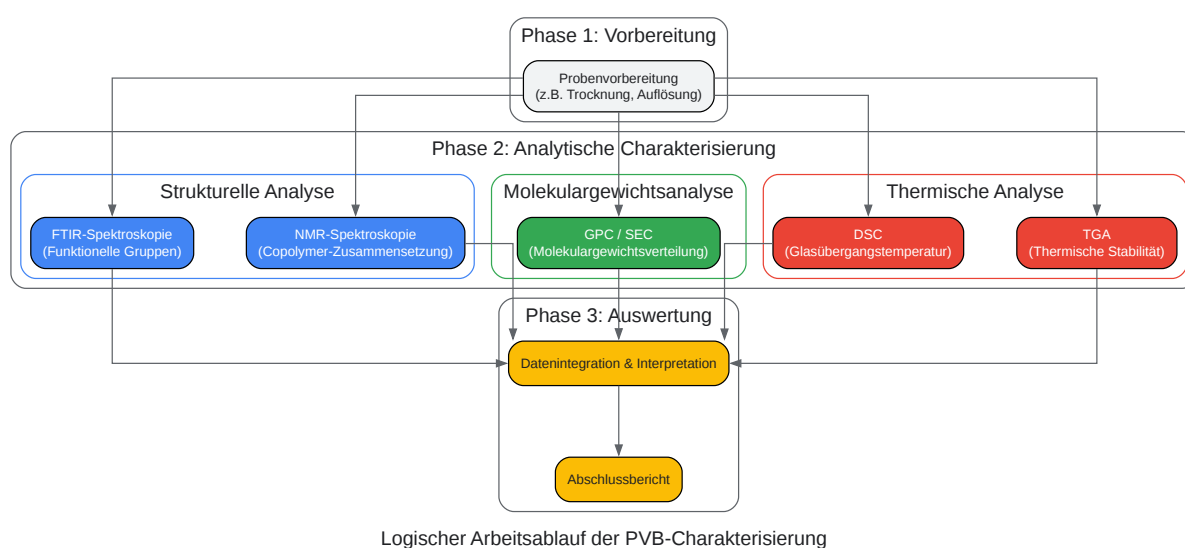
## Einführung

Polyvinylbutyral (PVB) ist ein thermoplastisches Harz, das durch die Acetalisierung von Polyvinylalkohol mit Butyraldehyd hergestellt wird.[1][2] Das resultierende Copolymer ist ein statistisches Terpolymer, das aus Vinylbutyral-, Vinylalkohol- und Vinylacetat-Einheiten besteht.[3] Das Verhältnis dieser Monomere bestimmt die physikalischen und chemischen Eigenschaften des PVB, wie z. B. seine Löslichkeit, Haftung und mechanische Festigkeit.[2] Aufgrund seiner hervorragenden filmbildenden Eigenschaften, optischen Klarheit und Haftfestigkeit wird PVB in großem Umfang als Zwischenschicht in Verbundsicherheitsglas für Automobil- und Architekturanwendungen eingesetzt.[2][4] Weitere Anwendungen finden sich in Lacken, Grundierungen, Klebstoffen und als temporäres Bindemittel für Keramiken.[1][2]

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist eine genaue Charakterisierung von PVB-Copolymeren entscheidend für die Qualitätskontrolle, die Produktentwicklung und die Optimierung von Formulierungen. Dieser technische Leitfaden bietet einen detaillierten Überblick über die wichtigsten analytischen Techniken zur Charakterisierung von PVB, einschließlich detaillierter experimenteller Protokolle und der Interpretation der Ergebnisse.

## Logischer Arbeitsablauf der PVB-Charakterisierung

Der folgende Arbeitsablauf zeigt einen systematischen Ansatz zur vollständigen analytischen Charakterisierung einer PVB-Probe, von der Probenvorbereitung bis zur abschließenden Analyse und Berichterstattung.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die analytische Charakterisierung von PVB.

## Strukturelle Charakterisierung

Die strukturelle Analyse von PVB konzentriert sich auf die Identifizierung und Quantifizierung der funktionellen Gruppen, die das Copolymer ausmachen.

## Fourier-Transform-Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie ist eine schnelle und leistungsstarke Technik zur Identifizierung der charakteristischen funktionellen Gruppen in PVB.[5] Sie wird zur qualitativen Analyse von Polymeren und zum Nachweis von Additiven wie Weichmachern verwendet.[5][6]

Typische FTIR-Absorptionsbanden für PVB:

Wellenzahl (cm <sup>-1</sup> )	Zuordnung der Schwingung
~3450	O-H-Streckschwingung (Hydroxylgruppen)
2950-2850	C-H-Streckschwingung (Alkylgruppen)
~1730	C=O-Streckschwingung (Acetatgruppen)
1130-1000	C-O-Streckschwingung (Acetal-Gruppen)

Daten abgeleitet aus allgemeinen FTIR-Korrelationstabellen und Spektren von PVB.[7][8][9]

Experimentelles Protokoll: FTIR-Analyse (ATR-Methode)

- Ziel: Identifizierung der funktionellen Gruppen in einer PVB-Probe.
- Materialien: PVB-Film oder -Pulver, FTIR-Spektrometer mit ATR-Zubehör (Abgeschwächte Totalreflexion).
- Durchführung: a. Sicherstellen, dass der ATR-Kristall sauber ist, indem er mit Isopropanol gereinigt und getrocknet wird. b. Eine Hintergrundmessung ohne Probe durchführen. c. Eine kleine Menge der PVB-Probe direkt auf den ATR-Kristall legen. d. Den Anpressstempel absenken, um einen guten Kontakt zwischen der Probe und dem Kristall zu gewährleisten. e. Das Spektrum im Bereich von 4000-400 cm<sup>-1</sup> mit einer geeigneten Anzahl von Scans (z. B. 32) und einer Auflösung von 4 cm<sup>-1</sup> aufnehmen.
- Auswertung: Das resultierende Spektrum wird analysiert, indem die Positionen der Absorptionsbanden mit bekannten Werten für PVB verglichen werden, um das

Vorhandensein von Hydroxyl-, Acetat- und Butyralgruppen zu bestätigen.[6]

## Kernspinresonanz-Spektroskopie (NMR)

Die NMR-Spektroskopie ist eine unverzichtbare Methode zur detaillierten quantitativen Analyse der Copolymerzusammensetzung von PVB.[3] Mit  $^1\text{H}$ -NMR und  $^{13}\text{C}$ -NMR können die relativen Anteile der Vinylalkohol-, Vinylacetat- und Vinylbutyral-Einheiten im Polymerrückgrat genau bestimmt werden.[10]

Experimentelles Protokoll:  $^1\text{H}$ -NMR-Analyse

- Ziel: Quantitative Bestimmung der Zusammensetzung des PVB-Copolymers.
- Materialien: PVB-Probe, deuteriertes Lösungsmittel (z. B. Deuteriertes Dichlormethan,  $\text{CD}_2\text{Cl}_2$  oder  $\text{DMSO-d}_6$ ), NMR-Röhrchen, NMR-Spektrometer.
- Durchführung: a. Etwa 10-20 mg der PVB-Probe in ca. 0,7 ml des deuterierten Lösungsmittels im NMR-Röhrchen auflösen. b. Das Röhrchen verschließen und die Probe durch Schütteln oder Ultraschallbehandlung vollständig auflösen. c. Das NMR-Röhrchen in das Spektrometer einsetzen und das Magnetfeld "shimmen", um eine optimale Homogenität zu erreichen. d. Ein  $^1\text{H}$ -NMR-Spektrum mit einer ausreichenden Anzahl von Scans aufnehmen, um ein gutes Signal-Rausch-Verhältnis zu erzielen.
- Auswertung: Die Integrale der charakteristischen Signale werden verwendet, um die Molenbrüche der einzelnen Monomereinheiten zu berechnen. Die chemischen Verschiebungen können je nach Lösungsmittel leicht variieren.

## Molekulargewichtsanalyse

Das Molekulargewicht und seine Verteilung sind entscheidende Parameter, die die mechanischen Eigenschaften und das Verarbeitungsverhalten von PVB beeinflussen.

## Gel-Permeations-Chromatographie (GPC) / Größenausschlusschromatographie (SEC)

GPC, auch als SEC bekannt, ist die am weitesten verbreitete Methode zur Bestimmung der Molekulargewichtsverteilung (MWD) von Polymeren.[11][12] Die Technik trennt

Polymermoleküle nach ihrem hydrodynamischen Volumen in Lösung.[11]

#### Experimentelles Protokoll: GPC-Analyse

- Ziel: Bestimmung des zahlenmittleren Molekulargewichts ( $M_n$ ), des gewichtsmittleren Molekulargewichts ( $M_w$ ) und der Polydispersität ( $\bar{M} = M_w/M_n$ ) von PVB.
- Materialien: PVB-Probe, geeignetes Lösungsmittel (z. B. Tetrahydrofuran, THF), GPC-System (Pumpe, Injektor, Säulensatz, Detektor - typischerweise ein Brechungsindex-Detektor (RI)), Kalibrierstandards (z. B. Polystyrol).[11]
- Durchführung: a. Eine verdünnte Lösung der PVB-Probe (ca. 1-2 mg/ml) im Eluenten (z. B. THF) herstellen. Die Lösung vor der Injektion filtrieren (z. B. mit einem 0,45- $\mu$ m-Filter), um Partikel zu entfernen. b. Das GPC-System mit dem Eluenten bei einer konstanten Flussrate äquilibrieren. c. Eine Kalibrierkurve erstellen, indem Polystyrol-Standards mit bekanntem Molekulargewicht injiziert und deren Retentionszeiten aufgezeichnet werden.[13] d. Die vorbereitete PVB-Probenlösung injizieren. e. Das Chromatogramm aufzeichnen.
- Auswertung: Die Molekulargewichtsverteilung der PVB-Probe wird durch Vergleich ihrer Retentionszeit mit der Kalibrierkurve berechnet.[13] Die Software des Geräts berechnet automatisch  $M_n$ ,  $M_w$  und  $\bar{M}$ .

Typische Molekulargewichtsbereiche für PVB:

Parameter	Typischer Bereich ( g/mol )
$M_n$ (Zahlenmittel)	30.000 - 100.000
$M_w$ (Gewichtsmittel)	70.000 - 250.000
Polydispersität ( $\bar{M}$ )	2.0 - 3.5

Diese Werte können je nach PVB-Typ und Hersteller variieren.

## Thermische Analyse

Die thermische Analyse liefert wichtige Informationen über das Verhalten von PVB bei Temperaturänderungen.

## Dynamische Differenzkalorimetrie (DSC)

Die DSC misst die Wärmemenge, die eine Probe bei kontrollierter Temperaturänderung aufnimmt oder abgibt.[14] Für amorphe Polymere wie PVB ist die Bestimmung der Glasübergangstemperatur (T<sub>g</sub>) die Hauptanwendung.[15][16] Die T<sub>g</sub> ist entscheidend für das Verständnis des mechanischen Verhaltens des Materials bei verschiedenen Temperaturen.[14]

Experimentelles Protokoll: DSC-Analyse

- Ziel: Bestimmung der Glasübergangstemperatur (T<sub>g</sub>) von PVB.
- Materialien: PVB-Probe, DSC-Gerät, Aluminium-Tiegel mit Deckel.
- Durchführung: a. Eine kleine Menge der Probe (5-10 mg) in einen Aluminium-Tiegel einwiegen. b. Den Tiegel versiegeln und in die DSC-Messzelle einsetzen. Ein leerer, versiegelter Tiegel dient als Referenz. c. Das folgende Heiz-/Kühlprogramm durchführen (typisch nach ISO 11357): i. Erster Heizlauf: Von Raumtemperatur auf eine Temperatur deutlich über der erwarteten T<sub>g</sub> (z. B. 120 °C) mit einer Heizrate von 10-20 K/min erhitzen, um die thermische Vorgeschichte zu löschen. ii. Kühllauf: Die Probe kontrolliert abkühlen (z. B. mit 10 K/min). iii. Zweiter Heizlauf: Erneut mit der gleichen Heizrate erhitzen.
- Auswertung: Die Glasübergangstemperatur (T<sub>g</sub>) wird aus dem zweiten Heizlauf als die Temperatur am Wendepunkt der stufenförmigen Änderung im Wärmefluss bestimmt. Der T<sub>g</sub>-Wert von PVB wird stark vom Weichmachergehalt beeinflusst; ein höherer Weichmachergehalt führt zu einer niedrigeren T<sub>g</sub>. [3]

## Thermogravimetrische Analyse (TGA)

Die TGA misst die Massenänderung einer Probe als Funktion der Temperatur oder Zeit in einer kontrollierten Atmosphäre.[17] Sie wird verwendet, um die thermische Stabilität und die Zusammensetzung von PVB zu bestimmen, indem flüchtige Bestandteile (wie Weichmacher) und die Zersetzung des Polymers quantifiziert werden.[15][18]

Experimentelles Protokoll: TGA-Analyse

- Ziel: Untersuchung der thermischen Stabilität und Quantifizierung des Weichmachergehalts.
- Materialien: PVB-Probe, TGA-Gerät.

- Durchführung: a. Eine Probe von 10-15 mg in einen TGA-Tiegel einwiegen. b. Den Tiegel in den TGA-Ofen einsetzen. c. Die Probe unter einer inerten Atmosphäre (z. B. Stickstoff) mit einer konstanten Heizrate (z. B. 10 K/min) von Raumtemperatur bis zu einer hohen Temperatur (z. B. 600 °C) erhitzen.
- Auswertung: Die TGA-Kurve (Masse vs. Temperatur) zeigt typischerweise zwei Hauptmassenverluststufen für weichmacherhaltiges PVB:
  - Erste Stufe (ca. 200-350 °C): Verlust des Weichmachers.[18]
  - Zweite Stufe (>350 °C): Zersetzung des PVB-Polymers.[18] Der prozentuale Massenverlust in der ersten Stufe entspricht dem Weichmachergehalt in der Probe.

Zusammenfassung der thermischen Eigenschaften:

Eigenschaft	Typischer Wert	Anmerkungen
Glasübergangstemperatur (Tg)	60 - 75 °C	Ohne Weichmacher; sinkt mit steigendem Weichmachergehalt.[2]
Zersetzungstemperatur (TGA)	> 350 °C	Beginn der Polymerzersetzung in inerten Atmosphäre.[18]

## Synthese und Struktur von PVB

Das folgende Diagramm veranschaulicht die chemische Synthese von Polyvinylbutyral aus seinem Vorläufer Polyvinylalkohol und die resultierende statistische Copolymerstruktur.

Abbildung 2: Schematische Darstellung der PVB-Synthese und seiner Copolymer-Struktur.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Polyvinylbutyral | PVB | TER Chemicals [terchemicals.com]
- 2. Polyvinylbutyral – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lenz-instruments.com [lenz-instruments.com]
- 5. FTIR-Spektroskopie – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]
- 6. IR-Spektroskopie - Analyse von Kunststoffen. - Labor STZ [steinbeis-analysezentrum.com]
- 7. dspace.kpfu.ru [dspace.kpfu.ru]
- 8. Polyvinyl butyral – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. KVWEB: Thermische Analyse [tuhh.de]
- 15. Thermische Analyse | Institut für Kunststofftechnik | Universität Stuttgart [ikt.uni-stuttgart.de]
- 16. Labor für thermische Analysen (DSC, TMA, TGA) | ATU [atu-lab.de]
- 17. CURRENTA: Thermoanalytische Verfahren [currenta.de]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Analytische Charakterisierung von Polyvinylbutyral-Copolymeren: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15481046#analytische-charakterisierung-von-polyvinylbutyral-copolymeren]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)